N-[[1-(3,4-Difluorophenyl)-5-oxopyrrolidin-3-yl]methyl]thiophene-2-carboxamide
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Overview
Description
N-[[1-(3,4-Difluorophenyl)-5-oxopyrrolidin-3-yl]methyl]thiophene-2-carboxamide is a synthetic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a thiophene ring, a pyrrolidinone moiety, and a difluorophenyl group, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[1-(3,4-Difluorophenyl)-5-oxopyrrolidin-3-yl]methyl]thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the condensation of 3,4-difluorobenzaldehyde with a suitable amine to form an imine intermediate. This intermediate is then subjected to cyclization to form the pyrrolidinone ring. The final step involves the coupling of the pyrrolidinone intermediate with thiophene-2-carboxylic acid under appropriate conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[[1-(3,4-Difluorophenyl)-5-oxopyrrolidin-3-yl]methyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form the corresponding alcohol.
Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N-[[1-(3,4-Difluorophenyl)-5-oxopyrrolidin-3-yl]methyl]thiophene-2-carboxamide has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.
Mechanism of Action
The mechanism of action of N-[[1-(3,4-Difluorophenyl)-5-oxopyrrolidin-3-yl]methyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds such as suprofen and articaine, which also contain thiophene rings, exhibit various pharmacological properties.
Pyrrolidinone Derivatives: Compounds like piracetam, which contain pyrrolidinone rings, are known for their nootropic effects.
Uniqueness
N-[[1-(3,4-Difluorophenyl)-5-oxopyrrolidin-3-yl]methyl]thiophene-2-carboxamide is unique due to the combination of its structural features, which confer distinct chemical reactivity and potential biological activities. The presence of the difluorophenyl group, in particular, may enhance its binding affinity to certain molecular targets, making it a valuable compound for further research and development .
Properties
IUPAC Name |
N-[[1-(3,4-difluorophenyl)-5-oxopyrrolidin-3-yl]methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2N2O2S/c17-12-4-3-11(7-13(12)18)20-9-10(6-15(20)21)8-19-16(22)14-2-1-5-23-14/h1-5,7,10H,6,8-9H2,(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAMPJJMOUDEUBD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC(=C(C=C2)F)F)CNC(=O)C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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